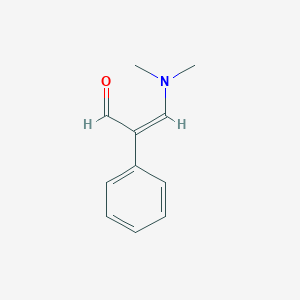

3-(Dimethylamino)-2-phenylacrolein

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-2-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12(2)8-11(9-13)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQPNXRKOONAJA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376765 | |

| Record name | 3-(Dimethylamino)-2-phenylacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15131-89-2 | |

| Record name | 3-(Dimethylamino)-2-phenylacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-2-phenyl-2-propenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Dimethylamino 2 Phenylacrolein and Its Derivatives

Established Synthetic Pathways and Mechanistic Considerations

The synthesis of 3-(dimethylamino)-2-phenylacrolein and its derivatives often relies on established methodologies that provide reliable access to these structures. Key among these are Vilsmeier-Haack type reactions, vinylogous additions, and multicomponent strategies, each with distinct mechanistic features.

Vilsmeier-Haack Type Reactions and Related Iminium Salt Chemistry

The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich compounds and is particularly relevant for the synthesis of this compound. organic-chemistry.orgcambridge.orgnumberanalytics.com This reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). cambridge.orgyoutube.com

The mechanism commences with the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent then undergoes electrophilic attack by an electron-rich species. In the context of this compound synthesis, a suitable precursor would be a compound that can be readily formylated. The resulting iminium salt intermediate is subsequently hydrolyzed during workup to yield the final aldehyde product. youtube.comwikipedia.org The Vilsmeier-Haack reaction is not limited to simple formylations; it can be employed in more complex transformations, including cyclizations and the synthesis of various heterocyclic compounds. jocpr.comsemanticscholar.org

The versatility of the Vilsmeier reagent extends to reactions with a wide array of nucleophiles, including activated methyl and methylene (B1212753) groups, alkenes, and carbonyl compounds, leading to the formation of corresponding iminium salts which are precursors to various functional groups. semanticscholar.org

Vinylogous Additions and Alkynal Precursors

A direct and efficient route to 3-(dimethylamino)acrolein derivatives involves the principle of vinylogy. The synthesis of the parent compound, 3-dimethylaminoacrolein (B57599), can be achieved through the addition of dimethylamine (B145610) to propynal. wikipedia.org This method, however, is less suitable for industrial-scale synthesis due to the hazardous nature of propynal. wikipedia.org

A safer and more practical approach utilizes vinyl ethers as starting materials. For instance, ethyl vinyl ether can react with a Vilsmeier reagent (formed in situ from phosgene (B1210022) and DMF) to produce an enol ether iminium salt. wikipedia.org Subsequent treatment with a weak base affords 3-dimethylaminoacrolein. wikipedia.org This strategy highlights the utility of vinylogous systems in extending the reactivity of a functional group through a conjugated π-system.

Multicomponent Reaction Strategies for Analogous Structures

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applied to create structurally analogous compounds. For example, MCRs involving heteroatom-centered radicals and unsaturated compounds can lead to the formation of complex structures through a cascade of reactions. nih.gov These reactions often involve the initial formation of a radical which then participates in a series of addition and cyclization events. nih.gov

The synthesis of flavonoid derivatives, which share some structural similarities with the target molecule, has been achieved using multicomponent approaches. nih.gov Furthermore, the combination of enamine catalysis with transition metal catalysis has opened up new avenues for multicomponent reactions, allowing for the synthesis of complex chiral molecules. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. These principles are being applied to the synthesis of this compound and related enaminone structures.

Solvent-Free and Catalytic Systems in Synthesis

A significant advancement in green synthesis is the development of solvent-free reaction conditions. nih.govrsc.org For the synthesis of enaminones, which are structurally related to this compound, solvent-free methods have been successfully employed. These reactions are often facilitated by catalysts that are efficient, reusable, and environmentally benign. growingscience.com

The use of heterogeneous catalysts, such as nickel oxide (NiO), has been shown to be effective in the synthesis of β-enaminones and β-enamino esters under solvent-free conditions. growingscience.comresearchgate.net These catalysts are advantageous as they are often inexpensive, stable, and can be easily separated from the reaction mixture and recycled. growingscience.com The condensation of dicarbonyl compounds with amines is a common method for enaminone synthesis, and the use of a robust catalyst can significantly improve the efficiency and sustainability of this process. researchgate.net

Table 1: Comparison of Catalysts in Enaminone Synthesis

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| Nickel Oxide (NiO) | Solvent-free, Ultrasound | Heterogeneous, recyclable, moisture stable growingscience.comresearchgate.net |

| Acetic Acid | Solvent-free, Ultrasound | Inexpensive, environmentally benign organic-chemistry.org |

| Tin(IV) Chloride | Ultrasound, Room temperature | Eco-friendly, moderate to good yields benthamdirect.comingentaconnect.com |

| Yb(OTf)₃ | Domino reaction | High efficiency, simultaneous bond formations researchgate.net |

| Zinc Triflate | Microwave irradiation | High yields, short reaction times researchgate.net |

The development of one-pot synthetic protocols further enhances the green credentials of these methods by reducing the number of purification steps and minimizing solvent usage. rsc.org Enamine catalysis, which involves the reversible formation of enamines from amines and carbonyl compounds, is another powerful strategy that can be conducted under mild and often catalytic conditions. acs.orgwikipedia.org

Microwave and Ultrasound Assisted Syntheses of Related Compounds

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product selectivity. organic-chemistry.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of a variety of heterocyclic and open-chain compounds related to this compound. For instance, the synthesis of 3-aminoindole-2-carbonitriles and spirooxindoles has been achieved with high efficiency under microwave irradiation. researchgate.net Similarly, the synthesis of 3-amino-1,2,4-triazoles and 3-hydroxy-2-oxindoles has been significantly improved by using microwave heating, which allows for rapid and controlled heating of the reaction mixture. mdpi.commdpi.com The Vilsmeier-Haack reaction itself can be performed under microwave conditions to synthesize quinoline (B57606) derivatives. jmpas.com This technique has also been used to prepare flavonoid derivatives from chalcone (B49325) precursors. nih.gov

Ultrasound-Assisted Synthesis:

Ultrasound irradiation provides mechanical energy to the reaction mixture, leading to acoustic cavitation which can enhance reaction rates and yields. The synthesis of β-enaminones and β-enamino esters has been shown to be highly efficient under ultrasound irradiation, often in the absence of a solvent. growingscience.comorganic-chemistry.org This method is particularly effective when combined with heterogeneous catalysts like nickel oxide. growingscience.comresearchgate.net The use of ultrasound can promote reactions under mild conditions and can be more energy-efficient compared to conventional heating methods. organic-chemistry.org The synthesis of β-enaminone derivatives has also been reported using tin(IV) chloride as a catalyst under ultrasound conditions at room temperature. benthamdirect.comingentaconnect.com

Atom Economy Maximization in Synthesis Design

The strategic design of synthetic pathways for this compound and its derivatives with a focus on maximizing atom economy involves the careful selection of reactions and starting materials. Ideally, reactions should be of an addition type, where all reactant atoms are incorporated into the product, thus achieving 100% atom economy. However, in practice, many named reactions involve the formation of stoichiometric byproducts, which significantly lowers the atom economy.

A common method for the synthesis of this compound is the Vilsmeier-Haack reaction. ijpcbs.com This reaction typically involves the formylation of an active methylene group, such as that in phenylacetic acid or its derivatives, using a Vilsmeier reagent prepared from a formamide (B127407) (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃). ijpcbs.com

To improve the atom economy, alternative synthetic strategies are being explored. One such approach involves the use of dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reagent can react with compounds containing active methylene groups to introduce the dimethylaminomethylene group directly. This method can potentially offer a higher atom economy as the byproducts, primarily methanol, are less complex and can be more easily recovered or disposed of.

The table below provides a theoretical comparison of the atom economy for two different synthetic routes to this compound, illustrating the impact of the chosen methodology on this key green chemistry metric.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Vilsmeier-Haack Reaction | Phenylacetic acid, N,N-Dimethylformamide, Phosphorus oxychloride | This compound | Phosphoric acid, Hydrochloric acid | ~45% |

| Reaction with DMF-DMA | Phenylacetaldehyde, N,N-Dimethylformamide dimethyl acetal | This compound | Methanol | ~83% |

Note: The theoretical atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. This calculation assumes stoichiometric reaction and 100% yield for illustrative purposes. Actual experimental atom economy will be lower due to factors such as excess reagents and side reactions.

Elucidating the Reactivity Profile and Mechanistic Pathways of 3 Dimethylamino 2 Phenylacrolein

Nucleophilic and Electrophilic Reactivity of the Enaminone Moiety

The enaminone system in 3-(dimethylamino)-2-phenylacrolein dictates its dual reactivity. The electron-donating dimethylamino group increases the electron density of the C=C double bond, making the β-carbon (C3) nucleophilic. Conversely, the carbonyl carbon (C1) is electrophilic, a characteristic enhanced by protonation or reaction with activating agents. This push-pull electronic effect allows the molecule to react with a wide range of both electrophiles and nucleophiles.

As a trifunctional C3 synthon, this compound is capable of introducing a three-carbon chain into various molecules, particularly those with activated C-H bonds. The reactivity mirrors that of its simpler analog, 3-dimethylaminoacrolein (B57599), which readily reacts with CH-acidic compounds. wikipedia.org In these reactions, the nucleophilic substrate attacks the electrophilic C1 (carbonyl) or C3 position, often leading to the displacement of the dimethylamino group.

For instance, in reactions with active methylene (B1212753) compounds such as malononitrile (B47326) or cyanoacetamide, the process typically begins with a Michael-type addition of the carbanion to the β-carbon (C3) of the enaminone. This is followed by the elimination of the dimethylamine (B145610) group, which is an excellent leaving group, to yield a more complex unsaturated system. A closely related compound, 2-dimethylaminomethylene-3-oxo-N-phenylbutyramide, has been shown to react with malononitrile to afford substituted pyridine (B92270) derivatives after cyclization. researchgate.net This highlights the utility of such enaminones in building complex heterocyclic scaffolds from simple acyclic precursors.

The general reaction pathway with active methylene compounds can be summarized as follows:

| Reactant 1 | Reactant 2 (Active Methylene) | Key Intermediate | Product Type |

| This compound | Malononitrile | Michael Adduct | Substituted Butadiene or Pyridine |

| This compound | Ethyl Cyanoacetate (B8463686) | Michael Adduct | Substituted Butadiene or Pyridone |

| This compound | Nitromethane | Michael Adduct | Substituted Butadiene |

This table presents expected reactions based on the known reactivity of similar enaminones.

The aldehyde group of this compound can be made more electrophilic by reacting it with carbonyl-activating agents. Agents like phosphorus oxychloride (POCl₃) or dialkyl sulfates can transform the carbonyl oxygen into a better leaving group, generating a highly reactive iminium salt intermediate, often referred to as a Vilsmeier reagent. organic-chemistry.orgnumberanalytics.comwikipedia.org The parent compound, 3-dimethylaminoacrolein, reacts quantitatively with dimethyl sulfate (B86663) to form a reactive, though unstable, adduct. wikipedia.org

This activated intermediate is highly susceptible to nucleophilic attack. For example, subsequent treatment with nucleophiles like alkoxides or amines can lead to the formation of vinylogous amide acetals or amidines, respectively. wikipedia.org The formation of this Vilsmeier-type intermediate is central to the reactivity of the enaminone, effectively turning the C1 position into a powerful electrophilic site for further synthetic transformations.

Cycloaddition Reactions Involving this compound

The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, acting either as the 2π or 4π component, depending on the reaction partner. The electronic nature of the molecule, particularly the electron-rich double bond, plays a crucial role in determining the feasible types of cycloadditions.

In [3+2] cycloaddition reactions, a three-atom (4π electron) dipole reacts with a two-atom (2π electron) dipolarophile to form a five-membered ring. While specific examples involving this compound are not extensively documented, its electron-rich enamine-like double bond makes it a suitable candidate to act as the 2π dipolarophile in reactions with various 1,3-dipoles.

The regioselectivity of such cycloadditions is governed by frontier molecular orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the orientation of the addition. Given the electron-donating nature of the dimethylamino group, the HOMO of this compound will have a large coefficient on the β-carbon (C3). Therefore, in reactions with 1,3-dipoles, the terminal atoms of the dipole are expected to bond preferentially at the C2 and C3 positions of the acrolein backbone. For example, in a hypothetical reaction with a nitrile oxide (R-C≡N⁺-O⁻), the oxygen would be expected to add to the C2 position and the carbon to the C3 position, leading to a highly substituted isoxazoline (B3343090) ring after elimination of dimethylamine.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. This compound can potentially act as the dienophile (2π component) in this reaction. Due to its electron-rich double bond, it is particularly well-suited for the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govsigmaaldrich.comnih.gov In this variant, an electron-rich dienophile reacts with an electron-poor diene, such as 1,2,4,5-tetrazines or 1,2,3-triazines. sigmaaldrich.comnih.gov

The expected IEDDA reaction of this compound with an electron-deficient diene like dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate would proceed via an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction involving the expulsion of a molecule of nitrogen (N₂). nih.gov This would yield a dihydropyridazine (B8628806) intermediate, which would then aromatize by eliminating dimethylamine to give a substituted pyridazine (B1198779) product.

The stereochemical outcome of Diels-Alder reactions is highly predictable. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. wikipedia.orgijpcbs.com For this compound, which typically exists as the (Z)-isomer, this configuration would be transferred to the newly formed six-membered ring.

| Reaction Type | Role of Compound | Potential Reaction Partner | Expected Product Class |

| [3+2] Cycloaddition | Dipolarophile (2π) | Nitrile Oxides, Azides | Five-membered heterocycles |

| Inverse-Electron-Demand Diels-Alder | Dienophile (2π) | 1,2,4,5-Tetrazines | Pyridazines |

This table outlines the predicted behavior of this compound in cycloaddition reactions based on established principles.

Transamination and Condensation Reactions

The dimethylamino group in this compound is a good leaving group, which facilitates transamination and condensation reactions. These reactions are powerful methods for synthesizing a variety of nitrogen-containing heterocycles.

The mechanism of transamination involves the nucleophilic attack of another amine at the β-carbon (C3). researchgate.netwikipedia.org This Michael-type addition forms a tetrahedral intermediate, which then collapses with the elimination of dimethylamine, resulting in the exchange of the amino group. This process is widely used to introduce different amino functionalities into a molecule.

Condensation reactions with binucleophiles, such as urea, thiourea, or guanidine (B92328), are particularly useful for constructing six-membered heterocyclic rings like pyrimidines. The reaction of the parent 3-dimethylaminoacrolein with guanidine is known to produce 2-aminopyrimidine (B69317) almost quantitatively. wikipedia.org A similar pathway is expected for the 2-phenyl derivative. The reaction proceeds through an initial nucleophilic attack by one of the amino groups of the guanidine onto the C3 position, followed by elimination of dimethylamine. The resulting intermediate then undergoes intramolecular cyclization via attack of the second amino group onto the aldehyde carbon (C1), followed by dehydration to yield the aromatic pyrimidine (B1678525) ring.

Table of Condensation Reactions for Heterocycle Synthesis

| Binucleophile | Reaction Conditions | Resulting Heterocycle |

|---|---|---|

| Guanidine | Heating in solvent (e.g., ethanol) | 2-Amino-5-phenylpyrimidine |

| Urea | Acid or base catalysis, heating | 5-Phenylpyrimidin-2(1H)-one |

| Thiourea | Acid or base catalysis, heating | 5-Phenylpyrimidine-2(1H)-thione |

This table summarizes expected condensation reactions and products based on the known reactivity of enaminones.

Scope of Amine Exchange and Derivative Formation

The dimethylamino group in this compound can be displaced by other amines, leading to the formation of a variety of derivatives. This amine exchange reaction is a versatile method for introducing different functional groups into the molecule. For instance, reaction with primary aromatic amines, dialkylamines, piperidine, and morpholine (B109124) can result in the formation of new enamine derivatives. researchgate.net This reactivity allows for the synthesis of a library of compounds with potentially diverse biological and chemical properties.

The synthesis of various heterocyclic compounds can be achieved using this compound and its derivatives as precursors. For example, its reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. researchgate.net Furthermore, condensation reactions with other reagents can yield more complex structures like pyridines and pyrimidines. researchgate.net

Table 1: Examples of Derivative Formation from this compound Analogs

| Reactant 1 | Reactant 2 | Product Type | Ref |

| 2-Oxo-3-(indol-3-yl)propanonitrile | Dimethylformamide dimethylacetal | Enaminonitrile | researchgate.net |

| Enaminonitrile | 4-Chloroaniline | 4-Chlorophenylaminoacrylonitrile | researchgate.net |

| Enaminonitrile | Hydrazine hydrate | Pyrazole-4-carbonitrile | researchgate.net |

| Enaminonitrile | Ethyl acetoacetate | Indolylpyridine | researchgate.net |

| Enaminonitrile | 5(1H)-Aminotriazole | Pyrimidine derivative | researchgate.net |

| Enaminonitrile | 3(5)-Aminopyrazole | Pyrimidine derivative | researchgate.net |

Knoevenagel Condensation and Related Carbonyl Coupling Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.comthermofisher.com This reaction is a modification of the aldol (B89426) condensation and is widely used in the synthesis of α,β-unsaturated ketones and other conjugated systems. wikipedia.orgsigmaaldrich.com

While direct examples involving this compound in Knoevenagel condensations are not extensively detailed in the provided results, the structurally related (E)-3-(4-(dimethylamino)phenyl)acrolein undergoes Knoevenagel condensation with ethyl 2-cyanoacetate. researchgate.net This suggests that this compound, possessing a similar activated double bond and an aldehyde group, would also be a suitable substrate for such reactions. The presence of the dimethylamino group can influence the reactivity of the aldehyde and the stability of the resulting products.

Another relevant carbonyl coupling reaction is the McMurry reaction, which involves the reductive coupling of two ketone or aldehyde groups to form an alkene, using a titanium compound and a reducing agent. wikipedia.orgnih.gov This reaction proceeds through the formation of a pinacolate intermediate followed by deoxygenation. wikipedia.org The aldehyde group in this compound could potentially undergo intramolecular or intermolecular McMurry coupling, leading to the formation of symmetrical or unsymmetrical alkenes.

Advanced Catalytic Transformations

The reactivity of this compound extends to various advanced catalytic transformations, enabling the synthesis of complex molecular architectures.

Transition Metal-Mediated Cyclizations and Cross-Couplings

Transition metal catalysis provides powerful tools for the construction of complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used for the formation of carbon-carbon bonds. mdpi.comresearchgate.netbrynmawr.edu The aryl group and the vinylic proton in this compound could potentially participate in such cross-coupling reactions, allowing for the introduction of various substituents. For instance, palladium catalysts can facilitate the coupling of aryl halides with alkenes or organoboron compounds. researchgate.net Copper-catalyzed cross-coupling reactions have also emerged as a valuable alternative for the synthesis of diarylamines. chemistryviews.org

Transition metals can also mediate cyclization reactions. For example, gold and other transition metals can catalyze the hydroamination of alkynes, a key step in some indole (B1671886) syntheses. mdpi.com While not directly involving this compound, these examples highlight the potential for its functional groups to participate in metal-catalyzed intramolecular or intermolecular cyclizations to form heterocyclic systems.

Enamine-Iminium Ion Catalysis in Asymmetric Synthesis

Enamine and iminium ion catalysis are powerful strategies in asymmetric synthesis, allowing for the stereoselective formation of new chemical bonds. researchgate.netnih.govelsevierpure.com Chiral amines can react with α,β-unsaturated aldehydes or ketones to form chiral enamines or iminium ions. nih.gov These intermediates can then react with various nucleophiles or electrophiles in a highly stereocontrolled manner.

The α,β-unsaturated aldehyde moiety in this compound makes it a potential substrate for iminium ion catalysis. nih.gov A chiral secondary amine catalyst could reversibly form a chiral iminium ion with this compound, lowering its LUMO and activating it for nucleophilic attack. This approach could be utilized in various asymmetric transformations, such as Michael additions and cycloadditions. The combination of enamine and iminium ion catalysis in dual catalytic systems has also gained significant attention for the synthesis of complex chiral molecules. nih.govnobelprize.org

Biocatalytic Strategies for Carbon-Carbon Bond Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for forming carbon-carbon bonds. nih.govnih.govmdpi.com Enzymes such as aldolases, transketolases, and thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes catalyze a wide range of C-C bond-forming reactions with high stereoselectivity. nih.govresearchgate.net

The aldehyde functionality of this compound makes it a potential substrate for various biocatalytic reactions. For instance, aldolases could catalyze the addition of a nucleophilic donor to the aldehyde group. ThDP-dependent enzymes can catalyze acyloin-type condensations. nih.gov Furthermore, enzymes like tryptophan synthase, which utilize a pyridoxal (B1214274) 5-phosphate (PLP) cofactor, have been engineered to catalyze alkylation reactions on various substrates. nih.gov This opens up possibilities for the biocatalytic functionalization of the phenyl ring or other positions in this compound.

Table 2: Key Enzyme Classes in Biocatalytic C-C Bond Formation

| Enzyme Class | Cofactor/Key Feature | Type of Reaction | Ref |

| Aldolases | - | Aldol addition | nih.gov |

| Thiamine diphosphate (ThDP)-dependent enzymes | Thiamine diphosphate | Acyloin condensation | nih.gov |

| Pyridoxal 5-phosphate (PLP)-dependent enzymes | Pyridoxal 5-phosphate | Alkylation, Aldol reactions | nih.gov |

| Hydroxynitrile lyases | - | Cyanohydrin formation | nih.gov |

Rearrangement Reactions and Electron Flow Analysis

The electronic properties of this compound, characterized by the electron-donating dimethylamino group and the electron-withdrawing acrolein moiety, can drive various rearrangement reactions. The conjugated system allows for delocalization of electron density, influencing its reactivity and the stability of intermediates.

While specific rearrangement reactions of this compound are not detailed in the provided search results, related structures undergo interesting transformations. For example, acid-catalyzed rearrangements of quinoxaline (B1680401) derivatives, which can be synthesized from precursors with similar functionalities, have been reported. sapub.org The electron flow in these reactions is dictated by the relative electron-donating and -withdrawing nature of the substituents. Understanding the electron flow is crucial for predicting reaction outcomes and designing new synthetic routes. Computational methods can be employed to analyze the electron density distribution and predict the most likely pathways for rearrangement.

Applications of 3 Dimethylamino 2 Phenylacrolein in Complex Molecule Construction

Heterocyclic Compound Synthesis

3-(Dimethylamino)-2-phenylacrolein serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring an enamine, an aldehyde, and a phenyl group, allows for diverse reactivity and the construction of complex ring systems.

Pyrrole (B145914) and Thiophene (B33073) Ring Systems

The reactivity of this compound makes it a valuable precursor for the synthesis of pyrrole and thiophene derivatives. These five-membered aromatic heterocycles are core structures in numerous pharmaceuticals and materials. The synthesis often involves the reaction of the acrolein derivative with α-amino ketones or their equivalents to form the pyrrole ring. Similarly, reaction with sulfur-containing reagents can lead to the formation of the thiophene nucleus.

| Reactant | Resulting Heterocycle | Significance |

| α-Amino Ketones | Pyrrole Derivatives | Core of many biologically active molecules. |

| Sulfur Reagents | Thiophene Derivatives | Important in medicinal chemistry and material science. youtube.com |

Pyridine (B92270) and Nicotinic Acid Derivatives

The construction of pyridine and nicotinic acid derivatives can be efficiently achieved using this compound. ijpsonline.come-bookshelf.de Pyridines are a fundamental class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals. ijpsonline.com Nicotinic acid, a pyridine derivative, is an essential vitamin (niacin) and a precursor to important coenzymes. researchgate.netresearchgate.netchemistryjournal.net The synthesis typically involves condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a base. These reactions often proceed through a multi-component approach, highlighting the efficiency of using this acrolein derivative. ijpsonline.com

| Reactant | Resulting Heterocycle | Key Features |

| Malononitrile | 2-Aminopyridine Derivatives | Versatile intermediates for further functionalization. |

| Ethyl Cyanoacetate | Pyridone Derivatives | Precursors to various substituted pyridines. ijpsonline.com |

Azole and Azine Frameworks

The utility of this compound extends to the synthesis of various azole and azine frameworks. Azoles, which include imidazoles, oxazoles, and thiazoles, are five-membered heterocyclic compounds with at least one nitrogen atom and another heteroatom. Azines are six-membered aromatic rings containing one or more nitrogen atoms, such as pyrimidines and triazines. The synthetic strategies often involve cycloaddition or condensation reactions with appropriate dinucleophiles. For instance, reaction with hydrazines can yield pyrazoles, while amidines can lead to pyrimidines.

Fused and Polycyclic Heterocycles

A significant application of this compound is in the construction of fused and polycyclic heterocyclic systems. nih.gov These complex structures are of great interest due to their presence in a wide range of biologically active natural products and synthetic compounds. The acrolein derivative can participate in cascade reactions where an initial condensation is followed by one or more intramolecular cyclizations. This allows for the rapid assembly of intricate molecular architectures, such as pyrimido[4,5-b]quinolines and pyrazolo[3,4-b]quinolines, from simple starting materials. researchgate.net

Role in Total Synthesis of Natural Products and Bioactive Molecules

The total synthesis of natural products and other bioactive molecules is a cornerstone of organic chemistry, driving the development of new synthetic methods and strategies. numberanalytics.comepfl.ch

Strategic Incorporation as a Chiral Pool or Key Intermediate Synthon

In the realm of total synthesis, this compound can be strategically employed as a key intermediate synthon. Its functional groups allow for its incorporation into a larger molecule, which can then be further elaborated to the final natural product target. While not a chiral molecule itself, it can be used in reactions that set stereocenters, or it can be incorporated into a synthetic route that utilizes a chiral pool strategy, where a readily available enantiopure starting material is used to introduce chirality into the target molecule. The versatility of this acrolein derivative makes it a valuable tool for chemists aiming to construct complex and biologically important molecules. researchgate.netmdpi.com

Generation of Functional Materials Precursors

A significant application of aldehydes like this compound is in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond, also known as an azomethine group. ekb.egredalyc.org These are typically formed through a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde. masterorganicchemistry.comekb.eg The reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. masterorganicchemistry.comlibretexts.org

The formation of these imines is a reversible, acid-catalyzed process. libretexts.orglibretexts.org The reaction rate is highly dependent on pH; it is generally fastest in a mildly acidic environment (around pH 5). libretexts.org At very low pH, the amine reactant becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group in the intermediate, which is necessary for its elimination as water. libretexts.org

The versatility of this reaction allows for the synthesis of a wide array of Schiff bases by reacting this compound with various substituted primary amines. These resulting Schiff bases can serve as precursors for functional materials due to the diverse properties imparted by the azomethine group and the substituents on the aromatic rings. ekb.eg

Table 1: General Reaction for Schiff Base Formation

This table illustrates the general condensation reaction between an aldehyde (like this compound) and a primary amine to form a Schiff base (imine) and water. The reaction is typically reversible and acid-catalyzed. libretexts.orglibretexts.org

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Aldehyde (R-CHO) | Primary Amine (R'-NH₂) | Schiff Base / Imine (R-CH=N-R') | Water (H₂O) |

Table 2: Hypothetical Schiff Bases from this compound

This table shows examples of potential Schiff bases that could be synthesized from this compound and various primary amines, based on the general reaction principles.

| This compound | Primary Amine | Resulting Schiff Base Name |

| Aniline | (E)-N-(3-(dimethylamino)-2-phenylallylidene)aniline | |

| 4-Fluoroaniline | (E)-N-(3-(dimethylamino)-2-phenylallylidene)-4-fluoroaniline | |

| Benzylamine | (E)-N-(3-(dimethylamino)-2-phenylallylidene)-1-phenylmethanamine | |

| Ethylamine | (E)-N'-(3-(dimethylamino)-2-phenylallylidene)ethan-1-amine |

Computational and Theoretical Investigations of 3 Dimethylamino 2 Phenylacrolein Reactivity

Quantum Mechanical Studies (DFT, ab initio) on Reaction Mechanisms

Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for understanding the intricate details of chemical reactions involving 3-(Dimethylamino)-2-phenylacrolein. dntb.gov.uanih.gov These methods allow for the theoretical examination of reaction pathways, providing a level of detail that is often inaccessible through experimental means alone.

DFT methods, such as those employing the B3LYP functional, are frequently used to balance computational cost with accuracy in studying the electronic structure and geometry of molecules. nih.gov Ab initio methods, while computationally more intensive, can offer higher accuracy for specific properties. dntb.gov.ua

Exploration of Transition States and Reaction Energy Landscapes

A key aspect of computational reaction analysis is the mapping of the potential energy surface (PES). nih.govresearchgate.net The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. By exploring the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, and transition states, which are saddle points on the PES that connect reactants and products. fiveable.me

The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. fiveable.me For a hypothetical reaction involving this compound, computational methods can be employed to locate the transition state structure and calculate the activation energy, thereby predicting the feasibility of a proposed reaction mechanism.

Table 1: Hypothetical Calculated Energies for a Reaction Involving this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-311+G(d,p) | 0.0 |

| Transition State | B3LYP/6-311+G(d,p) | +25.3 |

| Products | B3LYP/6-311+G(d,p) | -15.8 |

This table presents hypothetical data for illustrative purposes.

Elucidation of Regioselectivity and Stereoselectivity

Many reactions involving this compound can potentially yield multiple products (regioisomers or stereoisomers). Quantum mechanical calculations are invaluable for predicting and explaining the observed selectivity. By calculating the activation energies for all possible reaction pathways, the most favorable pathway can be identified as the one with the lowest energy barrier.

For instance, in an electrophilic addition to the enamine-like double bond, calculations can determine whether the electrophile will preferentially add to the α-carbon or the β-carbon by comparing the energies of the respective transition states. Similarly, the facial selectivity of an attack on the prochiral centers of the molecule can be rationalized by examining the steric and electronic factors in the transition state geometries.

Molecular Electron Density Theory (MEDT) Analysis

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of the electron density. This approach provides a more intuitive and visual understanding of bond formation and electronic reorganization during a chemical reaction.

Characterization of Bond Formation and Electronic Reorganization

MEDT analyzes the changes in electron density along the reaction coordinate. By examining the topology of the electron localization function (ELF), one can visualize the breaking and forming of bonds. The flow of electron density from electron-rich to electron-poor regions of the interacting molecules can be quantified, providing a detailed picture of the electronic reorganization that drives the reaction.

Analysis of Pseudoradical Centers and Polarization Effects

Within the framework of MEDT, the analysis of the spin density in the transition state can reveal the presence of pseudoradical centers. These are centers that exhibit significant spin density, indicating a radical-like character, even in reactions that are formally classified as polar. The presence and location of these pseudoradical centers can provide insights into the nature of bond formation.

Furthermore, the polarization of the electron density in this compound, induced by the electron-donating dimethylamino group and the electron-withdrawing acrolein moiety, can be analyzed. This polarization creates nucleophilic and electrophilic sites within the molecule, which can be quantified using various descriptors derived from the electron density. scirp.org

Predictive Modeling for Synthetic Pathway Design

The insights gained from computational studies can be leveraged for the predictive modeling of synthetic pathways. By understanding the intrinsic reactivity of this compound, new and efficient synthetic routes to target molecules can be designed.

Computational tools can be used to screen potential reactants and reaction conditions, prioritizing those that are predicted to be high-yielding and selective. This in-silico approach can significantly reduce the experimental effort required to develop new synthetic methodologies. researchgate.net For example, by calculating the reaction energies and activation barriers for a series of potential reaction partners, a computational model could predict the most promising candidates for a desired transformation.

Computational Prediction of Rearrangement Outcomes

Quantum mechanical calculations are a powerful method for predicting the feasibility and outcomes of chemical reactions, including complex molecular rearrangements. nih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products, and calculate the associated energy barriers (activation energies).

Methodologies for predicting reaction outcomes include:

Density Functional Theory (DFT): Widely used to calculate the electronic structure and energies of molecules, providing a good balance between accuracy and computational cost.

Kinetic and Thermodynamic Analysis: By comparing the activation energies of competing pathways, the kinetic product (formed fastest) can be distinguished from the thermodynamic product (most stable).

Reaction Network Algorithms: Advanced computational tools can now automatically generate vast networks of possible mechanistic steps, including carbocationic shifts, cyclizations, and other rearrangements, and then use quantum mechanics and kinetic calculations to predict the most likely product distributions. nih.gov

For this compound, such computational studies could be employed to investigate potential pericyclic reactions (like electrocyclization) or other intramolecular rearrangements. The calculations would determine the energy barriers for each potential pathway, predicting whether a rearrangement is likely to occur under specific conditions and what the resulting molecular structure would be. This predictive power is crucial for understanding unexpected reaction products and for designing novel transformations. nih.govnih.gov

Electrophilicity and Nucleophilicity Indices in Reaction Selectivity

Electrophilicity Index (ω): Measures the stabilization in energy when a system acquires an additional electronic charge from the environment. It allows for the classification of molecules as strong (ω > 1.5 eV), moderate (0.8 < ω < 1.5 eV), or marginal (ω < 0.8 eV) electrophiles.

Nucleophilicity Index (N): Defined with respect to a reference molecule (tetracyanoethylene), this index allows for the classification of molecules as strong (N > 3.0 eV), moderate (2.0 ≤ N ≤ 3.0 eV), or marginal (N < 2.0 eV) nucleophiles. nih.gov

The structure of this compound contains both an electrophilic center (the carbonyl carbon and the β-carbon of the double bond) and a potent nucleophilic moiety (the enamine). masterorganicchemistry.com The nitrogen atom's lone pair donates electron density into the π-system, significantly increasing the nucleophilicity of the α-carbon. youtube.com This makes the molecule an interesting case for studying reactivity.

Table of Reactivity Descriptors for Selected Compounds (Illustrative data based on published values for other molecules)

| Compound | Global Electrophilicity (ω) in eV | Global Nucleophilicity (N) in eV | Classification |

| Amine (e.g., primary amine) | Low | High (> 3.0) | Strong Nucleophile |

| α,β-Unsaturated Aldehyde (e.g., Acrolein) | High | Low (< 2.0) | Strong Electrophile, Marginal Nucleophile |

| Enamine | Low | High | Strong Nucleophile |

Based on its structure, this compound is expected to have a high global nucleophilicity (N) index, classifying it as a moderate to strong nucleophile due to the enamine system. masterorganicchemistry.comyoutube.com Concurrently, the conjugated aldehyde group ensures it retains significant electrophilic character.

To determine regioselectivity in reactions, local reactivity indices such as the Fukui functions or Parr functions (Pk⁺ for electrophilic attack and Pk⁻ for nucleophilic attack) are used. nih.gov For this compound, these local descriptors would likely show:

A high Pk⁻ value on the α-carbon, confirming its role as the primary site for reaction with electrophiles.

A high Pk⁺ value on the carbonyl carbon and the β-carbon, indicating these are the most probable sites for nucleophilic attack.

This dual reactivity makes the compound a versatile building block in organic synthesis. nih.gov The precise balance of its nucleophilic and electrophilic character, quantifiable through these theoretical indices, governs its selectivity in reactions with various partners. rsc.org

Derivatization Strategies and Analytical Advancements for 3 Dimethylamino 2 Phenylacrolein

Strategic Derivatization for Enhanced Reactivity

Derivatization of 3-(Dimethylamino)-2-phenylacrolein is a key strategy to modulate its chemical properties and facilitate the synthesis of more complex molecules, particularly various heterocyclic systems. The inherent reactivity of its vinylogous amide structure makes it an excellent precursor. By reacting with different nucleophiles and electrophiles, the core structure can be modified to create intermediates with enhanced reactivity for subsequent cyclization or addition reactions.

For example, the aldehyde group can be targeted, or the enamine moiety can be activated to participate in cycloaddition and condensation reactions. A common strategy involves converting the aldehyde to a more reactive species or reacting the double bond system with binucleophiles to construct ring systems. These transformations are fundamental in medicinal chemistry and materials science for creating novel compounds. The phenyl group at the 2-position sterically and electronically influences the reaction pathways, often providing stability to intermediates and affecting the regioselectivity of the reactions.

Research has shown that related β-aminoacroleins are pivotal in synthesizing a variety of heterocyclic compounds. For instance, reactions with compounds containing active methylene (B1212753) groups, such as cyanoacetic acid derivatives, can lead to the formation of pyridines. wikipedia.org The reaction with a compound like ethyl cyanoacetate (B8463686) in the presence of a base would proceed via a Knoevenagel-type condensation followed by cyclization, demonstrating how derivatization leads to complex scaffolds.

Table 1: Examples of Strategic Derivatization for Synthesis

| Reactant with this compound Analogues | Reaction Type | Resulting Derivative Class | Significance |

| Ethyl Cyanoacetate | Knoevenagel Condensation / Cyclization | Pyridine (B92270) Derivatives | Access to core structures in pharmaceuticals and agrochemicals. wikipedia.org |

| Mercaptoacetic Acid Esters | Condensation / Cyclization | Thiophene (B33073) Derivatives | Synthesis of sulfur-containing heterocycles with potential biological activity. wikipedia.org |

| Glycine Esters | Condensation / Cyclization | N-Alkylpyrrole Derivatives | Formation of pyrrole (B145914) rings, a common motif in natural products and functional materials. wikipedia.org |

Analytical Derivatization for Spectroscopic Characterization

To confirm the structure of newly synthesized compounds or to detect and quantify the parent compound in complex mixtures, analytical derivatization is often employed. This process involves converting the analyte into a derivative that is more suitable for a specific analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide detailed information about the molecular framework. Derivatization can help resolve signal overlap or introduce specific NMR-active nuclei that act as probes.

When this compound is converted into a more complex molecule, such as a quinazoline (B50416) derivative, NMR is used to confirm the success of the reaction and determine the stereochemistry. np-mrd.org The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the resulting derivative provide a complete picture of its connectivity and spatial arrangement. For example, the disappearance of the aldehydic proton signal and the appearance of new signals corresponding to the newly formed ring structure would be clear indicators of a successful derivatization. researchgate.net

Table 2: Illustrative ¹H NMR Data for a Derivative of a Related Propiophenone Structure

The following table shows assigned chemical shifts for 3-dimethylaminopropiophenone hydrochloride, a related structure, illustrating how NMR is used to identify specific protons in a molecule.

| Assignment | Chemical Shift (ppm) in DMSO-d6 |

| A (N-H) | 11.1 |

| B (Aromatic-H) | 8.033 |

| C (Aromatic-H) | 7.693 |

| D (Aromatic-H) | 7.579 |

| E (CH₂) | 3.685 |

| F (CH₂) | 3.422 |

| G (N(CH₃)₂) | 2.818 |

Data sourced from spectral information for 3-dimethylaminopropiophenone hydrochloride. chemicalbook.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When analyzing complex mixtures, derivatization can be used to increase the volatility or ionization efficiency of the target analyte, making it more amenable to MS analysis, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

For this compound, while it may be analyzed directly, derivatizing the aldehyde group, for instance, by forming an oxime or a trimethylsilyl (B98337) (TMS) derivative, can improve chromatographic behavior and yield more characteristic mass spectra. nist.gov The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule. For the structurally related cinnamaldehyde (B126680) (3-phenylacrolein), electron ionization (EI) mass spectrometry shows characteristic fragments corresponding to the loss of -CHO (M-29), the phenyl group, and other cleavages, which helps in its identification. nist.gov Similar fragmentation logic would apply to derivatives of this compound, allowing for their specific detection.

Table 3: Key Mass Spectrum Fragments for Cinnamaldehyde (a structurally related compound)

| Mass-to-Charge (m/z) | Interpretation |

| 132 | Molecular Ion [M]⁺ |

| 131 | [M-H]⁺ |

| 103 | [M-CHO]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl group) |

| 51 | [C₄H₃]⁺ |

Data derived from the NIST Mass Spectrometry Data Center for 2-Propenal, 3-phenyl-. nist.gov

Minimizing Derivatization in Green Synthetic Pathways

Modern chemistry increasingly emphasizes the principles of green chemistry, which advocate for the reduction of waste, energy consumption, and the use of hazardous substances. A key tenet is atom economy and the reduction of synthetic steps, which includes minimizing or eliminating derivatization and deprotection stages.

Instead of relying on traditional multi-step derivatization, green synthetic pathways focus on using highly efficient and selective catalysts that can perform transformations on the target molecule directly. For reactions involving precursors like this compound, this could involve the use of heterogeneous catalysts, such as magnetic nanoparticles, which can be easily recovered and reused. nih.gov

For example, a green approach to synthesizing coumarins via the Pechmann condensation utilizes a recyclable magnetic nanocatalyst under solvent-free conditions. nih.gov This methodology avoids the need for stoichiometric reagents and simplifies purification, thereby reducing waste. Applying similar principles to the synthesis of heterocycles from this compound could involve developing a one-pot reaction using a recyclable solid acid catalyst, which would eliminate the need for intermediate derivatization and isolation steps, aligning with the goals of sustainable chemistry. Such advancements streamline synthesis, making it more environmentally benign and cost-effective.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Dimethylamino)-2-phenylacrolein in academic research?

The compound can be synthesized via condensation reactions between dimethylamine derivatives and phenylacrolein precursors. A common approach involves reacting 3-(dimethylamino)benzaldehyde with phenylacetylene under basic conditions, followed by oxidation to form the α,β-unsaturated aldehyde moiety. Key steps include temperature control (60–80°C) and catalytic use of transition metals (e.g., Cu or Pd) to enhance yield and regioselectivity . Purification typically involves column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the structure, particularly the α,β-unsaturated aldehyde (δ ~9.5–10.0 ppm for the aldehyde proton) and dimethylamino group (δ ~2.2–2.5 ppm for N(CH)) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm confirm the C=O stretch of the aldehyde and conjugated double bond .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors, as the compound may irritate mucous membranes .

- Waste Disposal : Collect residues in sealed containers labeled for hazardous organic waste, adhering to institutional guidelines .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. The α,β-unsaturated aldehyde is electrophilic at the β-carbon due to conjugation with the carbonyl group. Nucleophilic attack (e.g., by amines or Grignard reagents) preferentially occurs here, with steric effects from the phenyl and dimethylamino groups influencing regioselectivity . Solvent effects (e.g., polar aprotic vs. protic) can be simulated to optimize reaction conditions.

Q. What experimental strategies address discrepancies in reaction yields during cross-coupling reactions involving this compound?

Yield inconsistencies may arise from:

- Isomerization : The compound’s α,β-unsaturated system can undergo cis-trans isomerization under light or heat, altering reactivity. Monitor via H NMR and use fresh batches .

- Catalyst Deactivation : Trace impurities (e.g., moisture or oxygen) can poison Pd/Cu catalysts. Pre-dry solvents and employ inert atmospheres (N/Ar) .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 nucleophile:aldehyde ratio) and reaction time to minimize side reactions .

Q. How does this compound serve as a precursor in synthesizing bioactive heterocycles?

The compound’s aldehyde and enamine functionalities enable cyclization reactions to form:

- Quinolines : Via Friedländer synthesis with aminoketones, yielding antimalarial or anticancer scaffolds .

- Pyrimidines : Condensation with urea or thiourea derivatives under acidic conditions, relevant for kinase inhibitors . Reaction progress is tracked by TLC, and products are characterized via X-ray crystallography or NOESY for stereochemical confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.